Cas no 896343-59-2 (2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide is a synthetic organic compound characterized by its unique chemical structure and potential applications in various fields. This compound offers distinct advantages, including high purity, stability, and potential for use in pharmaceuticals, agrochemicals, and materials science research. Its structural complexity and functional groups provide versatility in chemical transformations and interactions, making it a valuable tool in the development of new compounds.
2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide structure
896343-59-2 structure
商品名:2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide
CAS番号:896343-59-2
MF:C18H18N4O2S
メガワット:354.426122188568
CID:6321612
PubChem ID:7259343

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide
    • AKOS024659149
    • MLS001234832
    • 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
    • 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide
    • CHEMBL1437550
    • 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
    • HMS3031O12
    • 896343-59-2
    • F2543-0732
    • SMR000810990
    • インチ: 1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-19-15(23)11-25-17-20-16-13(2)4-3-9-22(16)18(24)21-17/h3-9H,10-11H2,1-2H3,(H,19,23)
    • InChIKey: NUWRKJZWDHBVRM-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NCC1C=CC(C)=CC=1)=O)C1=NC(N2C=CC=C(C)C2=N1)=O

計算された属性

  • せいみつぶんしりょう: 354.11504700g/mol
  • どういたいしつりょう: 354.11504700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 673
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 99.4Ų

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2543-0732-5mg
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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F2543-0732-5μmol
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F2543-0732-2mg
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F2543-0732-25mg
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896343-59-2 90%+
25mg
$109.0 2023-05-16

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide 関連文献

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamideに関する追加情報

Introduction to 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide (CAS No. 896343-59-2)

2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 896343-59-2, belongs to a class of molecules known for their potential applications in drug discovery and development. The intricate molecular framework of this compound, featuring a pyrido[1,2-a]triazine core and various substituents, makes it a subject of intense study for its pharmacological implications.

The< strong>pyrido[1,2-a]triazine scaffold is a heterocyclic structure that has been widely explored in medicinal chemistry for its ability to interact with biological targets in diverse ways. This particular derivative, with the addition of a sulfanyl group and a methylphenylmethylacetamide moiety, enhances its potential as a pharmacophore. The presence of these functional groups not only influences the compound's solubility and bioavailability but also plays a crucial role in modulating its interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into understanding the binding mechanisms of such complex molecules. The< strong>9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl portion of the molecule is particularly interesting as it resembles structures found in known bioactive compounds. This similarity suggests that 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide could exhibit similar pharmacological effects or even offer novel therapeutic benefits.

In the realm of drug discovery, the identification of new molecular entities with promising biological activity is a continuous process. The< strong>sulfanyl group in this compound adds an additional layer of complexity and functionality, which could be exploited for designing drugs with enhanced efficacy and reduced side effects. Researchers are particularly interested in how this group influences the compound's interaction with enzymes and receptors, which are critical targets in many diseases.

The< strong>methylphenylmethylacetamide moiety is another key feature that contributes to the compound's overall pharmacological profile. This group is known to enhance binding affinity and selectivity when incorporated into drug-like molecules. Its presence in 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide suggests that the compound may have a high potential for developing into a lead candidate for further medicinal chemistry optimization.

Current research in this area is focused on synthesizing derivatives of this compound to explore different pharmacological pathways. By modifying various substituents while maintaining the core structure, scientists aim to identify analogs that exhibit improved pharmacokinetic properties or target different disease mechanisms. The use of high-throughput screening technologies has accelerated this process by allowing rapid evaluation of large libraries of compounds.

The structural features of 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide also make it an attractive candidate for studying molecular interactions at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its three-dimensional structure and understand how it interacts with biological targets. These insights are crucial for designing molecules that can effectively modulate biological processes without causing adverse effects.

In conclusion, 2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide represents a significant advancement in pharmaceutical research due to its complex structure and promising pharmacological properties. The combination of computational studies and experimental investigations continues to shed light on its potential applications in drug development. As research progresses, this compound is likely to play a vital role in the discovery of new therapies targeting various diseases.

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